Acid brown 248
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Overview
Description
Acid brown 248 is a complex organic compound characterized by the presence of multiple sulfonyl and nitro groups attached to a benzenesulfonic acid core
Preparation Methods
The synthesis of Acid brown 248 typically involves multi-step organic reactions. The process begins with the nitration of a suitable aromatic precursor, followed by sulfonation and subsequent amination steps. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acid brown 248 has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various biochemical interactions, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar compounds include other benzenesulfonic acid derivatives with different substituents. Compared to these compounds, Acid brown 248 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
12239-00-8 |
---|---|
Molecular Formula |
C24H21N7O11S3 |
Molecular Weight |
679.7 g/mol |
IUPAC Name |
5-(2-nitro-4-sulfamoylanilino)-2-[4-(2-nitro-4-sulfamoylanilino)anilino]benzenesulfonic acid |
InChI |
InChI=1S/C24H21N7O11S3/c25-43(36,37)17-6-9-19(22(12-17)30(32)33)27-14-1-3-15(4-2-14)28-21-8-5-16(11-24(21)45(40,41)42)29-20-10-7-18(44(26,38)39)13-23(20)31(34)35/h1-13,27-29H,(H2,25,36,37)(H2,26,38,39)(H,40,41,42) |
InChI Key |
MLOVXTFKTATMKP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])NC3=C(C=C(C=C3)NC4=C(C=C(C=C4)S(=O)(=O)N)[N+](=O)[O-])S(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])NC3=C(C=C(C=C3)NC4=C(C=C(C=C4)S(=O)(=O)N)[N+](=O)[O-])S(=O)(=O)O |
Key on ui other cas no. |
12239-00-8 |
Origin of Product |
United States |
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